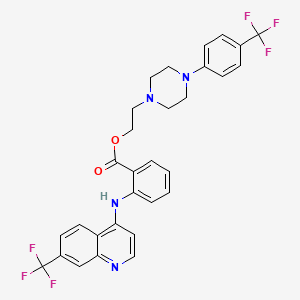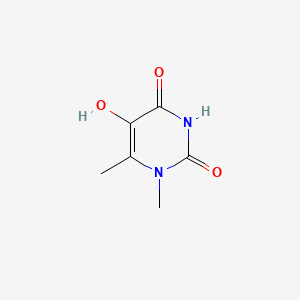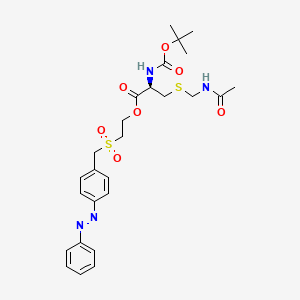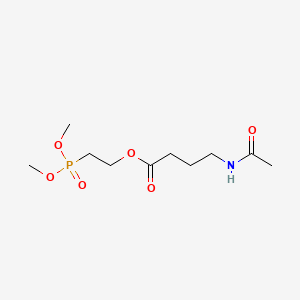
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- is a compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrrolidinone ring fused with a piperazine moiety, which is further substituted with a 3-chlorophenyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-pyrrolidinone with 1-(3-chlorophenyl)piperazine in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or methanol under reflux . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can lead to various pharmacological effects, such as anxiolytic, antidepressant, and antipsychotic activities .
Comparación Con Compuestos Similares
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- can be compared with other similar compounds, such as:
2-Pyrrolidinone: A simpler analog without the piperazine and chlorophenyl substituents, used as a solvent and intermediate in organic synthesis.
1-(3-Chlorophenyl)piperazine: A compound with similar structural features but lacking the pyrrolidinone ring, known for its psychoactive properties.
N-Phenylpiperazine: Another related compound with a phenyl group instead of the chlorophenyl group, used in medicinal chemistry for its diverse biological activities.
The uniqueness of 2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- lies in its combined structural features, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Propiedades
Número CAS |
88514-32-3 |
|---|---|
Fórmula molecular |
C15H20ClN3O |
Peso molecular |
293.79 g/mol |
Nombre IUPAC |
1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H20ClN3O/c16-13-3-1-4-14(11-13)18-9-7-17(8-10-18)12-19-6-2-5-15(19)20/h1,3-4,11H,2,5-10,12H2 |
Clave InChI |
CNYZDXYMZMJLBT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12717670.png)
![2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]](/img/structure/B12717673.png)
